

# Technical Guide: Spectroscopic Characterization of Methyl 4-phenoxybutanoate

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## Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: B1296735

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## Executive Summary & Chemical Identity

**Methyl 4-phenoxybutanoate** is an ester-ether derivative used primarily as a building block in organic synthesis. Its structure combines a lipophilic phenoxy tail with a polar methyl ester head group, separated by a propyl linker. Accurate characterization relies on the distinct electronic environments of the aromatic ring, the ether linkage, and the ester carbonyl.

Property	Detail
IUPAC Name	Methyl 4-phenoxybutanoate
CAS Number	21273-27-8
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	194.23 g/mol
Structure	Ph-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -C(=O)OCH <sub>3</sub>
Physical State	Colorless to pale yellow oil

## Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via Williamson Ether Synthesis or Ring-Opening/Esterification of

-butyrolactone. The following protocol ensures a purity >98% suitable for analytical validation.

### Core Synthesis Protocol (Williamson Ether Route)

- Reagents: Phenol (1.0 eq), Methyl 4-bromobutanoate (1.1 eq),  $K_2CO_3$  (2.0 eq), Acetone (0.5 M).
- Procedure:
  - Dissolve phenol in acetone and add  $K_2CO_3$ . Stir at reflux for 30 min to generate the phenoxide.
  - Add methyl 4-bromobutanoate dropwise.
  - Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
  - Filter salts, concentrate, and purify via flash column chromatography ( $SiO_2$ , 10% EtOAc in Hexanes).
- Sample Prep for Spectroscopy:
  - NMR: Dissolve ~10 mg in 0.6 mL  $CDCl_3$  (99.8% D). Filter through a cotton plug if any turbidity exists.
  - IR: Apply neat oil to a KBr salt plate or ATR crystal.
  - MS: Dilute to 10 ppm in Methanol (LC-MS) or use neat liquid injection (GC-MS).

## Infrared (IR) Spectroscopy Analysis

The IR spectrum provides immediate confirmation of the two primary functional groups: the ester carbonyl and the aryl ether.

## Experimental Data & Assignments

Method: FTIR (Neat Film / ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Mechanistic Insight
2951, 2928, 2870	Medium	C-H Stretch (Aliphatic)	Methylene chain ( ) vibrations.
1734	Strong	C=O Stretch (Ester)	Characteristic non-conjugated methyl ester carbonyl.
1599, 1495	Medium	C=C Stretch (Aromatic)	Ring breathing modes of the monosubstituted benzene.
1242	Strong	C-O-C Stretch (Aryl Ether)	Asymmetric stretch of the Ph-O bond; highly diagnostic.
1170	Strong	C-O-C Stretch (Ester)	C-O stretch of the methyl ester group.
755, 690	Strong	C-H Bend (OOP)	Out-of-plane bending indicating a monosubstituted benzene ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers the most definitive structural proof. The molecule has a clear "end-to-end" connectivity: Aromatic Ring

Ether Linkage

Propyl Chain

Methyl Ester.

## H NMR Data (400 MHz, CDCl<sub>3</sub>)

Note: Chemical shifts (

) are reported relative to TMS (0 ppm).

(ppm)	Multiplicity	Integral	Coupling ( )	Assignment	Structural Logic
7.26 – 7.32	Multiplet (m)	2H	-	Ar-H (meta)	Deshielded by ring current; furthest from ether oxygen influence.
6.91 – 6.97	Multiplet (m)	1H	-	Ar-H (para)	Shielded relative to meta due to resonance donation from Oxygen.
6.86 – 6.91	Multiplet (m)	2H	-	Ar-H (ortho)	Most shielded aromatics due to strong effect of alkoxy group.
4.01	Triplet (t)	2H	6.2 Hz		Deshielded by electronegative phenoxy oxygen.
3.68	Singlet (s)	3H	-		Characteristic methyl ester singlet.
2.52	Triplet (t)	2H	7.2 Hz		Alpha to carbonyl; moderately deshielded.

2.12	Quintet (quin)	2H	6-7 Hz	Central methylene; splits into a quintet by neighbors.
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## C NMR Data (100 MHz, CDCl<sub>3</sub>)

Predicted/Consolidated based on analogs.

(ppm)	Carbon Type	Assignment
173.8	Quaternary (C=O)	Ester Carbonyl
158.8	Quaternary (Ar-C)	Ipsso carbon (attached to Oxygen)
129.4	Methine (CH)	Meta carbons
120.8	Methine (CH)	Para carbon
114.5	Methine (CH)	Ortho carbons
66.8	Methylene (CH <sub>2</sub> )	
51.6	Methyl (CH <sub>3</sub> )	Ester Methyl ( )
30.6	Methylene (CH <sub>2</sub> )	
24.8	Methylene (CH <sub>2</sub> )	Central Methylene

## Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum is dominated by the stability of the phenoxy fragment and alpha-cleavage of the ester.

## Fragmentation Pathway (EI, 70 eV)

m/z	Ion Identity	Mechanism of Formation
194		Molecular Ion (Low intensity, stable enough to be seen).
163		Alpha-cleavage: Loss of methoxy radical from ester.
121		Cleavage of the propyl chain; formation of stable phenoxy-ethyl cation.
107		Base Peak (Likely): Benzylic-type cleavage next to oxygen.
94		Phenol radical cation (via Hydrogen rearrangement).
77		Phenyl cation (Characteristic of all aromatics).

## Visualization: Fragmentation Logic

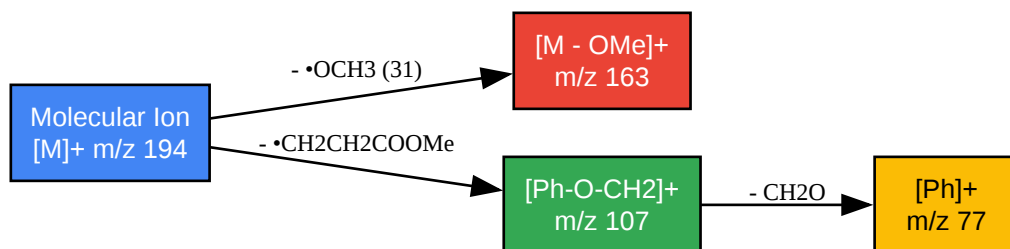


Figure 1: Primary Mass Spectrometry Fragmentation Pathway

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Caption: Logical fragmentation pathway under Electron Ionization (EI) conditions.

## Integrated Analytical Workflow

To validate the identity of **Methyl 4-phenoxybutanoate** in a research setting, follow this logic flow to rule out common impurities (e.g., unreacted phenol, hydrolyzed acid).

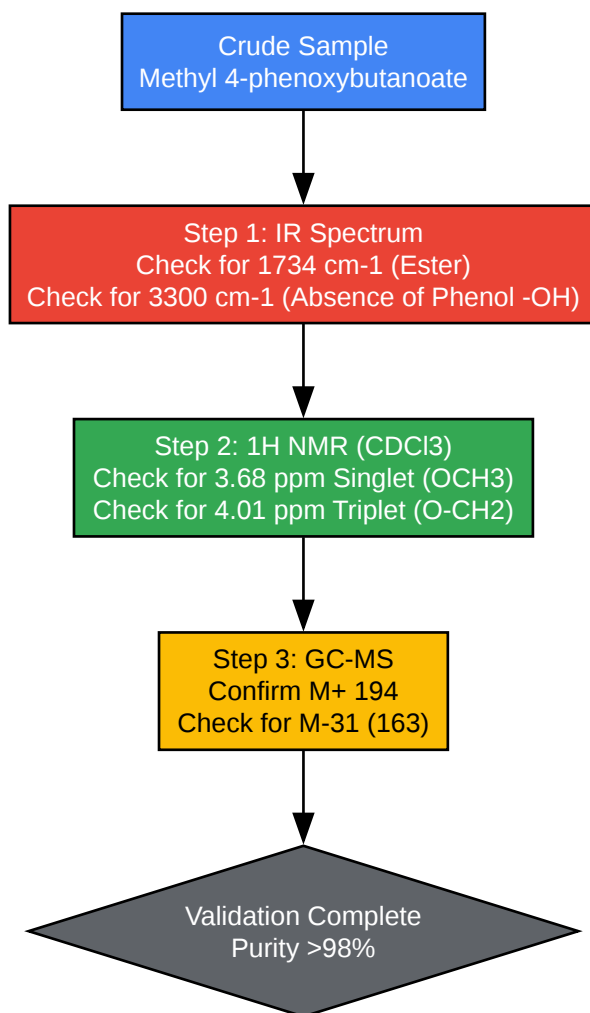


Figure 2: Integrated Spectroscopic Validation Workflow

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Caption: Step-by-step validation logic to confirm purity and identity.

## References

- Royal Society of Chemistry (RSC). Experimental  $^1\text{H}$  NMR Data for **Methyl 4-phenoxybutanoate** (S31).
- National Institute of Standards and Technology (NIST). Mass Spectra of Phenoxy Esters.
- BenchChem. Synthesis Protocols for Phenoxybutanoates.
- PubChem. Compound Summary: **Methyl 4-phenoxybutanoate** (CAS 21273-27-8).

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